molecular formula C15H14O2S B14269744 Ethanethioic acid, (phenylmethoxy)-, S-phenyl ester CAS No. 144192-68-7

Ethanethioic acid, (phenylmethoxy)-, S-phenyl ester

Cat. No.: B14269744
CAS No.: 144192-68-7
M. Wt: 258.3 g/mol
InChI Key: BLMSHQNHPDBMAP-UHFFFAOYSA-N
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Description

Ethanethioic acid, (phenylmethoxy)-, S-phenyl ester is a chemical compound with the molecular formula C15H14O2S and a molecular weight of 258.34 g/mol It is known for its unique structural properties, which include a phenylmethoxy group and an S-phenyl ester group

Preparation Methods

The synthesis of ethanethioic acid, (phenylmethoxy)-, S-phenyl ester typically involves the reaction of ethanethioic acid with phenylmethoxy and S-phenyl ester groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Ethanethioic acid, (phenylmethoxy)-, S-phenyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Ethanethioic acid, (phenylmethoxy)-, S-phenyl ester has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of ethanethioic acid, (phenylmethoxy)-, S-phenyl ester involves its interaction with specific molecular targets and pathways. The phenylmethoxy and S-phenyl ester groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Ethanethioic acid, (phenylmethoxy)-, S-phenyl ester can be compared with similar compounds such as:

The unique combination of the phenylmethoxy and S-phenyl ester groups in this compound makes it distinct from these similar compounds and contributes to its specific properties and applications.

Properties

CAS No.

144192-68-7

Molecular Formula

C15H14O2S

Molecular Weight

258.3 g/mol

IUPAC Name

S-phenyl 2-phenylmethoxyethanethioate

InChI

InChI=1S/C15H14O2S/c16-15(18-14-9-5-2-6-10-14)12-17-11-13-7-3-1-4-8-13/h1-10H,11-12H2

InChI Key

BLMSHQNHPDBMAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)SC2=CC=CC=C2

Origin of Product

United States

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